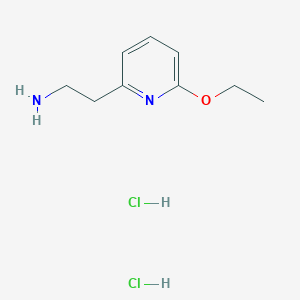

2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(6-ethoxypyridin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-2-12-9-5-3-4-8(11-9)6-7-10;;/h3-5H,2,6-7,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWZTUZKGRLPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 6-ethoxypyridine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted pyridines .

Scientific Research Applications

Scientific Research Applications

The applications of 2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride span multiple scientific disciplines:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in drug development. Its structure allows it to interact with various biological targets, which may lead to new treatments for diseases such as tuberculosis or cancer .

Enzyme Interaction Studies

Research has shown that this compound can modulate enzyme activity, making it useful in studying metabolic pathways and enzyme interactions. Such studies are crucial for understanding disease mechanisms and developing targeted therapies.

Chemical Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its versatility allows chemists to explore various synthetic routes, leading to the development of novel compounds with potential applications in pharmaceuticals and materials science .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for therapeutic effects and drug development |

| Enzyme Interaction | Modulates enzyme activity; useful in metabolic pathway studies |

| Chemical Synthesis | Serves as a building block for complex molecule synthesis |

Case Study 1: Tuberculosis Treatment

Recent studies have explored the efficacy of compounds related to this compound in inhibiting mycobacterial ATP synthase, a critical enzyme for Mycobacterium tuberculosis survival. These findings suggest that derivatives of this compound could be developed into effective anti-tuberculosis agents .

Case Study 2: Anticancer Research

In another study, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the basic structure enhanced its potency against specific cancer cell lines, highlighting its potential in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Pyridine-Based Ethylamine Derivatives

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Salt Form |

|---|---|---|---|---|

| This compound | -OCH₂CH₃ | C₉H₁₄N₂O·2HCl | ~263.1 | Dihydrochloride |

| 2-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride | -OCH₃ | C₈H₁₂N₂O·2HCl | 213.26 | Dihydrochloride |

| 2-(6-Methylpyridin-2-yl)ethan-1-amine hydrochloride | -CH₃ | C₈H₁₃ClN₂ | 172.65 | Hydrochloride |

Notes and Limitations

Data Gaps : Direct experimental data for this compound is absent in the provided evidence; comparisons rely on structural analogs .

Synthetic Challenges : The ethoxy group may complicate synthesis due to steric hindrance, requiring optimized alkylation conditions .

Pharmacological Relevance : The indazole derivative (2-(1-Methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride) highlights the broader applicability of ethylamine salts in medicinal chemistry but differs in core heterocycle .

Biological Activity

2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on existing literature, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H14N2O·2HCl

- InChI Key : 1S/C9H14N2O.2ClH/c1-2-12-9-5-3-4-8(11-9)6-7-10;;/h3-5H,2,6-7,10H2,1H

This compound features a pyridine ring which is known for its diverse biological activities due to its ability to participate in various interactions with biological macromolecules.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as a therapeutic agent.

- Neurotransmitter Receptor Modulation : The compound has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs). It has shown promising results in enhancing receptor affinity, which may have implications for treating neurodegenerative diseases.

- Antimycobacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit activity against Mycobacterium tuberculosis, potentially offering new avenues for tuberculosis treatment.

- Cytotoxicity and Selectivity : Research indicates that while the compound exhibits biological activity, careful consideration of its cytotoxicity is essential. Certain structural modifications can enhance selectivity and reduce toxicity.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study assessing the neuroprotective properties of various pyridine derivatives, this compound was found to significantly reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to the modulation of nAChRs, which are critical in neuroprotection.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the ethoxy group and the position of substitutions on the pyridine ring can drastically alter the biological activity of the compound. For instance:

- Electron-donating groups at specific positions enhance receptor binding.

- Bulky substituents may lead to decreased potency due to steric hindrance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 6-ethoxypyridine-2-carbaldehyde with ethanolamine, followed by dihydrochloride salt formation. Key reagents include sodium cyanoborohydride (NaBH3CN) for selective amine reduction under mildly acidic conditions (pH 4–6) . Optimization involves monitoring reaction progress via HPLC or LC-MS to minimize byproducts like over-alkylated amines .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical methods:

- HPLC/LC-MS : To assess purity (>95%) and detect impurities (e.g., residual solvents, unreacted intermediates) .

- 1H/13C NMR : Confirm the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2) and amine proton environment (δ 2.7–3.1 ppm) .

- Elemental Analysis : Verify stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content via ion chromatography) .

Q. What solvent systems are suitable for in vitro biological assays involving this compound?

- Methodological Answer : Use polar aprotic solvents like DMSO for stock solutions due to the compound’s high solubility. For aqueous assays, dilute in PBS (pH 7.4) to prevent precipitation. Pre-filter solutions (0.22 µm) to remove particulate matter .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor isoform specificity. Perform:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [3H]-LSD for serotonin receptors) under standardized buffer conditions .

- Computational Docking : Compare binding poses across receptor subtypes using software like AutoDock Vina to identify key interactions (e.g., pyridine ring stacking vs. amine proton interactions) .

Q. What strategies mitigate instability of the free base form during long-term storage?

- Methodological Answer : The dihydrochloride salt is hygroscopic; store desiccated at –20°C under argon. For free base studies, use stabilizers like ascorbic acid (1 mM) to prevent oxidative degradation. Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) .

Q. How can metabolic pathways of this compound be elucidated in hepatic microsome models?

- Methodological Answer :

- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Identify metabolites via UPLC-QTOF-MS, focusing on ethoxy group demethylation or amine oxidation .

- Enzyme Inhibition : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic liabilities .

Q. What experimental designs are optimal for assessing neurotoxicity in primary neuronal cultures?

- Methodological Answer :

- Dose-Response Curves : Test 1–100 µM ranges using MTT assay for viability and LDH release for membrane integrity.

- Functional Readouts : Measure calcium flux (Fluo-4 AM) or synaptic vesicle recycling (FM1-43 dye) to evaluate acute neuroactivity .

Data Contradiction Analysis

Q. How to address conflicting solubility data in aqueous vs. lipid-rich matrices?

- Resolution Strategy : Solubility discrepancies often arise from matrix composition. Use:

- Shake-Flask Method : Measure solubility in PBS (aqueous) and 1-octanol (lipophilic) to calculate logP. Adjust pH to mimic physiological conditions (e.g., intestinal vs. blood-brain barrier penetration) .

Q. Why do NMR spectra vary between synthetic batches despite identical protocols?

- Resolution Strategy : Batch-to-batch variation may stem from trace metal contaminants (e.g., Fe³⁺) or residual solvents. Include:

- Chelating Agents : Add EDTA (0.1 mM) during synthesis to suppress metal-catalyzed side reactions.

- Advanced Purification : Use preparative HPLC with trifluoroacetic acid (TFA)-free buffers to avoid salt interference .

Methodological Resources

- Synthetic Protocols : Refer to dihydrochloride salt formation methods in .

- Analytical Standards : Cross-validate purity against reference materials in .

- Biological Assays : Optimize receptor binding protocols using .

Note : Avoid citing data from BenchChem (e.g., ) due to reliability concerns. Prioritize peer-reviewed methodologies from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.